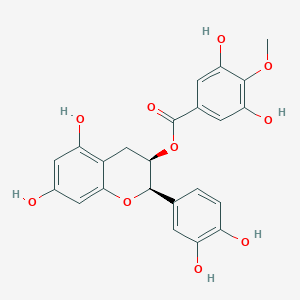

Epicatechin 3-O-(4-O-methylgallate)

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-31-22-17(28)5-11(6-18(22)29)23(30)33-20-9-13-15(26)7-12(24)8-19(13)32-21(20)10-2-3-14(25)16(27)4-10/h2-8,20-21,24-29H,9H2,1H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDRTHBTGNNTEW-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292305 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108907-44-4 | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108907-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin-3-O-(4-O-methyl)gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epicatechin 3-O-(4-methylgallate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Epicatechin 3 O 4 O Methylgallate

Epicatechin 3-O-(4-O-methylgallate) is a naturally occurring phenolic compound that has been identified in a select number of plant species. Its presence is most notably documented in the tea plant, Camellia sinensis, and a few other botanicals.

Identification and Quantification in Natural Plant Sources

The identification and quantification of Epicatechin 3-O-(4-O-methylgallate) rely on sophisticated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). This methodology allows for the precise separation and measurement of this compound in complex plant extracts.

Research has shown that Epicatechin 3-O-(4-O-methylgallate) is present in various cultivars of the tea plant, Camellia sinensis. acs.orgnih.gov Notably, the 'Benifuuki' cultivar, a Japanese variety of green tea, has been found to contain significant levels of this compound. acs.orgnih.gov Studies have reported that the third crop of 'Benifuuki' can contain as much as 1.05% of Epicatechin 3-O-(3''-O-methyl)-gallate (an isomer) by dry weight, highlighting the genetic predisposition of certain cultivars to accumulate methylated catechins. acs.orgnih.gov The presence of O-methylated catechins like Epicatechin 3-O-(4-O-methylgallate) is attributed to the activity of specific enzymes called O-methyltransferases within the tea plant. researchgate.net

Distribution in Other Plant Species

While most prominently studied in tea, Epicatechin 3-O-(4-O-methylgallate) and its isomers have been reported in other plant species. For instance, epicatechin gallate (ECG), the precursor to its methylated form, is found in buckwheat (Fagopyrum esculentum) and grapes. wikipedia.org The presence of the base molecule in these plants suggests the potential for the existence of its methylated derivatives, although specific research on Epicatechin 3-O-(4-O-methylgallate) in these species is less extensive than in Camellia sinensis. Further investigation is required to fully understand its distribution across the plant kingdom.

Influence of Agronomic and Processing Factors on Accumulation

The concentration of Epicatechin 3-O-(4-O-methylgallate) in tea leaves is not static and can be significantly influenced by both pre-harvest (agronomic) and post-harvest (processing) factors.

Research indicates that the maturity of the tea leaves plays a crucial role. For instance, in the 'Benifuki' cultivar, the levels of O-methylated EGCGs, including isomers of the compound , have been observed to be highest in the third leaf of young shoots. researchgate.net This suggests that the developmental stage of the leaf is a key determinant of the biosynthesis and accumulation of these specific catechins.

Processing methods also have a profound impact. The minimal processing involved in the production of green tea, which typically involves steaming or pan-firing to prevent enzymatic oxidation, helps to preserve the original catechin (B1668976) profile of the fresh leaves, including methylated forms like Epicatechin 3-O-(4-O-methylgallate). wikipedia.org Conversely, the fermentation process used to produce oolong and black teas leads to the enzymatic oxidation of catechins, which would likely decrease the levels of this specific compound.

Comparative Levels in Various Tea Types and Food Matrices

The type of tea is a primary factor determining the levels of Epicatechin 3-O-(4-O-methylgallate). As mentioned, green teas, particularly those from specific cultivars like 'Benifuuki', are expected to have the highest concentrations due to the lack of oxidation during processing. acs.orgnih.gov In contrast, black teas, which undergo extensive enzymatic oxidation, would have significantly lower or negligible amounts of this compound, as the precursor catechins are converted into theaflavins and thearubigins. wikipedia.org Oolong teas, being partially oxidized, would likely fall somewhere in between green and black teas in terms of their Epicatechin 3-O-(4-O-methylgallate) content.

Beyond tea, the presence of this specific methylated catechin in other food matrices is not well-documented. While its precursor, epicatechin gallate, is found in foods like cocoa and various fruits, the extent to which it exists in its methylated form in these products remains an area for future research. wikipedia.org

Table 1: Prevalence of Epicatechin 3-O-(3''-O-methyl)-gallate in a Specific Camellia sinensis Cultivar

| Cultivar | Crop | Compound | Concentration (% dry weight) |

| 'Benifuuki' | Third | Epicatechin 3-O-(3''-O-methyl)-gallate | 1.05 |

Data sourced from studies on methylated catechins in tea cultivars. acs.orgnih.gov

Isolation, Characterization, and Analytical Methodologies for Epicatechin 3 O 4 O Methylgallate

Extraction and Purification Techniques from Natural Sources

The isolation of Epicatechin 3-O-(4-O-methylgallate) from natural sources, primarily plants, involves a multi-step process of extraction followed by purification to separate it from a complex mixture of other phytochemicals.

Chromatographic Separation Strategies

Chromatography is a fundamental technique for the separation and purification of Epicatechin 3-O-(4-O-methylgallate) from crude plant extracts. Several chromatographic methods are employed, often in combination, to achieve high purity.

Vacuum Liquid Chromatography (VLC): VLC is often used as an initial fractionation step for crude extracts. It is a simple, low-cost technique that allows for the separation of compounds based on their polarity. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a series of solvents of increasing polarity. This process yields fractions with varying compositions, concentrating the target compound in specific fractions.

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a versatile size-exclusion chromatography medium that is widely used for the purification of polyphenols, including flavonoids. labmartgh.comnih.gov It separates molecules based on their size, with larger molecules eluting first. labmartgh.com This method is particularly effective in separating flavonoids from other classes of compounds and can also achieve separation of closely related flavonoid structures. labmartgh.comnih.gov The dual hydrophilic and lipophilic nature of Sephadex LH-20 allows for unique selectivity in various solvent systems. labmartgh.com For packing a column, the Sephadex LH-20 medium should be swelled in the chosen solvent for at least three hours, and then a slurry is prepared and poured into the column. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification and quantification of Epicatechin 3-O-(4-O-methylgallate). nih.govnih.gov Reversed-phase HPLC, using a C18 column, is commonly employed. In this method, a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compounds from the nonpolar stationary phase. By carefully controlling the solvent gradient, baseline separation of complex mixtures can be achieved, yielding the pure compound. nih.gov

A general workflow for the isolation and purification of Epicatechin 3-O-(4-O-methylgallate) is as follows:

Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract containing a mixture of compounds.

VLC Fractionation: The crude extract is subjected to VLC to separate it into several fractions based on polarity.

Sephadex LH-20 Chromatography: The fraction containing the target compound is further purified using Sephadex LH-20 column chromatography to remove impurities of different molecular sizes.

Preparative HPLC: The final purification is achieved by preparative HPLC, which provides a highly purified sample of Epicatechin 3-O-(4-O-methylgallate).

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once a pure sample of Epicatechin 3-O-(4-O-methylgallate) is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to determine the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.net

¹H NMR (Proton NMR): 1D ¹H NMR provides information about the number of different types of protons in the molecule, their chemical environment, and their coupling patterns. The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to assign them to specific positions in the Epicatechin 3-O-(4-O-methylgallate) structure. nih.gov

¹³C NMR (Carbon NMR): 1D ¹³C NMR provides information about the number of different types of carbon atoms in the molecule and their chemical shifts. This data complements the ¹H NMR data and helps in the complete assignment of the carbon skeleton.

2D NMR: 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons. nih.gov

COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC: Correlates protons directly to the carbons they are attached to.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the different fragments of the molecule.

These NMR techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals, confirming the structure of Epicatechin 3-O-(4-O-methylgallate). nih.govresearchgate.net

Mass Spectrometry (MS) and High-Resolution MS (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. researchgate.net

Mass Spectrometry (MS): MS analysis of Epicatechin 3-O-(4-O-methylgallate) reveals its molecular weight by measuring the mass-to-charge ratio (m/z) of its molecular ion. researchgate.net Fragmentation patterns observed in the mass spectrum can provide additional structural information. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. nih.gov This is a critical step in confirming the identity of a newly isolated compound. For Epicatechin 3-O-(4-O-methylgallate), the monoisotopic mass is 456.10564683 Da. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Circular Dichroism (CD)

UV-Vis and CD spectroscopy provide information about the electronic structure and stereochemistry of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Epicatechin 3-O-(4-O-methylgallate) shows characteristic absorption bands that are indicative of the flavan-3-ol (B1228485) and gallate chromophores. researchgate.net These spectra are useful for confirming the presence of these structural motifs and for quantification. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the absolute configuration (stereochemistry) of chiral molecules like Epicatechin 3-O-(4-O-methylgallate). The CD spectrum arises from the differential absorption of left and right circularly polarized light and is unique for a specific stereoisomer. This technique is essential for confirming the (2R,3R) configuration of the epicatechin moiety.

Development and Validation of Analytical Methods for Detection and Quantification

Accurate and reliable analytical methods are crucial for the detection and quantification of Epicatechin 3-O-(4-O-methylgallate) in various matrices, such as plant extracts and biological samples.

The development of such methods typically involves the use of High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry detector. nih.gov Method validation is performed according to established guidelines to ensure the reliability of the results. nih.gov Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. nih.gov

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A validated HPLC method allows for the routine analysis of Epicatechin 3-O-(4-O-methylgallate), which is essential for quality control of herbal products and for pharmacokinetic studies.

Synthetic Routes and Chemoenzymatic Approaches

The chemical synthesis of Epicatechin 3-O-(4-O-methylgallate) and its analogs is essential for producing pure compounds for biological testing and as analytical standards. While a direct synthesis for the 4-O-methylgallate derivative is not explicitly detailed in the provided results, strategies for synthesizing the parent compound, (-)-epicatechin (B1671481) 3-O-gallate, and the related isomer, (-)-epicatechin 3-(3-O-methylgallate), have been established and can be adapted.

A concise synthesis of (-)-epicatechin and its 3-O-gallate has been described, based on the assembly of a lithiated fluorobenzene (B45895) and an epoxy alcohol, followed by pyran cyclization. rsc.orgresearchgate.net This provides a route to the core epicatechin structure.

The synthesis of the methylated gallate esters typically involves the condensation of a protected catechin (B1668976) derivative with a corresponding protected and methylated gallic acid. For instance, a concise synthesis of (-)-epicatechin 3-(3-O-methylgallate) was achieved through the condensation of an equimolar amount of the catechin and gallate derivatives. researchgate.netnih.gov This general approach, involving the coupling of the epicatechin core with a 4-O-methylgallic acid derivative, would be the logical route to synthesizing Epicatechin 3-O-(4-O-methylgallate).

Chemoenzymatic approaches also present a viable route. O-methyltransferases are enzymes capable of methylating catechins. The gene for an O-methyltransferase has been isolated from Camellia sinensis, and its similarity to other known caffeoyl-CoA O-methyltransferases suggests its potential for enzymatic synthesis of methylated catechins. researchgate.net By cloning these enzymes, it may be possible to obtain O-methylated EGCG and related compounds through enzymatic reactions, offering a more environmentally friendly and potentially more specific synthetic route. researchgate.net

Biosynthetic Pathways and Enzymology of Epicatechin 3 O 4 O Methylgallate

Investigation of O-Methyltransferase Enzymes Involved in Galloyl Methylation

The biosynthesis of Epicatechin 3-O-(4-O-methylgallate) and related methylated catechins is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes facilitate the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the catechin (B1668976) molecule.

In the tea plant (Camellia sinensis), specific OMTs have been identified that are responsible for the methylation of the galloyl group of galloylated catechins. Research has successfully characterized two distinct O-methyltransferases, CsFAOMT1 and CsFAOMT2. frontiersin.org While much of the detailed characterization has focused on their activity with the most abundant catechin, (-)-epigallocatechin-3-gallate (EGCG), the findings are highly relevant to the biosynthesis of Epicatechin 3-O-(4-O-methylgallate) due to the shared galloyl substrate. CsFAOMT2 predominantly catalyzes the methylation at the 4″-position of the galloyl moiety of EGCG to form EGCG4″Me. frontiersin.org Given that Epicatechin 3-O-(4-O-methylgallate) is the 4-O-methylated form of (-)-epicatechin-3-gallate (ECG), it is hypothesized that CsFAOMT2 or a closely related enzyme with similar regioselectivity is responsible for its synthesis.

The biosynthetic pathway primarily relies on these specific O-methyltransferases. nih.gov The general reaction involves the precursor molecule, (-)-epicatechin-3-gallate (ECG), which is itself formed by the esterification of epicatechin and gallic acid. mdpi.com The OMT then acts on the galloyl portion of the ECG molecule. In human metabolism, a different enzyme, catechol-O-methyltransferase (COMT), is known to methylate tea catechins. nih.govnih.gov Studies with human liver cytosol have shown that EGCG is readily methylated to 4″-O-methyl-EGCG. nih.govnih.gov While a distinct enzyme system from that in tea plants, this demonstrates the chemical feasibility and a common metabolic route for the methylation of the galloyl group on catechins.

Substrate Specificity and Regioselectivity of Catechin O-Methyltransferases

The specificity of O-methyltransferase enzymes is a critical determinant of the final methylated catechin product. This specificity operates on two levels: substrate specificity (which catechin is preferred) and regioselectivity (which hydroxyl group on the molecule is methylated).

The enzymes CsFAOMT1 and CsFAOMT2 from tea plants exhibit remarkable regioselectivity. CsFAOMT1 specifically transfers a methyl group to the 3″-position of the galloyl moiety on EGCG, whereas CsFAOMT2 acts on the 4″-position. frontiersin.org This precise control over the methylation site is crucial for generating specific compounds like Epicatechin 3-O-(4-O-methylgallate). The formation of this compound requires an enzyme with 4-O-methyltransferase activity on the galloyl group of ECG. The characterization of CsFAOMT2 as a 4″-O-methyltransferase for EGCG strongly suggests it possesses the necessary regioselectivity to also methylate ECG at the equivalent 4-position of its gallate group. frontiersin.org

Kinetic analyses of human COMT have shown differences in substrate preference. For instance, the Michaelis-Menten constant (Km) for EGCG methylation by human liver cytosol was found to be 0.16 µM, while for (-)-epigallocatechin (B1671488) (EGC) it was 4.0 µM, indicating a much higher affinity for the galloylated catechin EGCG. nih.govnih.gov This suggests that the galloyl moiety is a key feature for enzyme recognition and binding. Catechins possessing a galloyl-type D-ring, such as EGCG and ECG, are potent inhibitors of COMT, with IC50 values of 0.07 µM and 0.20 µM, respectively, further highlighting the importance of this structural feature for enzyme interaction. nih.gov

Enzymatic Activity of O-Methyltransferases on Catechins

| Enzyme | Source | Substrate | Product | Key Finding |

|---|---|---|---|---|

| CsFAOMT1 | Camellia sinensis | (-)-epigallocatechin-3-gallate (EGCG) | EGCG3″Me | Specific 3″-O-methylation of the galloyl moiety. frontiersin.org |

| CsFAOMT2 | Camellia sinensis | (-)-epigallocatechin-3-gallate (EGCG) | EGCG4″Me | Predominantly catalyzes 4″-O-methylation of the galloyl moiety. frontiersin.org |

| Catechol-O-methyltransferase (COMT) | Human Liver Cytosol | (-)-epigallocatechin-3-gallate (EGCG) | 4″-O-methyl-EGCG | Readily methylates the galloyl group. nih.govnih.gov |

| Catechol-O-methyltransferase (COMT) | Human Liver Cytosol | (-)-epigallocatechin (EGC) | 4′-O-methyl-EGC | Shows lower affinity (higher Km) compared to EGCG. nih.govnih.gov |

Genetic and Molecular Determinants of Methylated Catechin Biosynthesis

The production and accumulation of Epicatechin 3-O-(4-O-methylgallate) and other methylated catechins are ultimately controlled at the genetic level. The variation in the content of these specialized metabolites among different tea cultivars points to a strong genetic basis. nih.gov

The genes encoding the specific O-methyltransferase enzymes, such as CsFAOMT1 and CsFAOMT2, are the primary determinants. The expression levels of these genes are highly correlated with the abundance of their respective methylated catechin products. frontiersin.org For instance, in tea tissues and different germplasms, the transcript levels of CsFAOMT2 show a strong positive correlation with the amounts of EGCG4″Me, the 4"-methylated EGCG. frontiersin.org This relationship strongly implies that the genetic regulation of the CsFAOMT2 gene (or a similar gene for ECG) is a key control point for the biosynthesis of 4-O-methylated galloyl catechins.

Analysis of 114 different Camellia plants revealed significant diversity in the content of methylated catechins, including ECG4″Me (the target compound). nih.gov Certain cultivars, such as 'HYSX' and 'XCY12', were identified as having particularly high levels of both EGCG4″Me and ECG4″Me, making them valuable for studying the molecular basis of this trait. nih.gov This natural variation is indicative of differences in the genetic makeup or regulation of the biosynthetic pathway genes among these plants.

Influence of Environmental Stimuli on Biosynthetic Enzyme Expression

The biosynthesis of catechins, including their methylated derivatives, is not static but is dynamically influenced by a range of external environmental factors. These stimuli can alter the expression of key biosynthetic enzymes, including O-methyltransferases, leading to changes in the chemical profile of the tea leaf. nih.govmdpi.com

Environmental factors such as seasonality, light intensity, temperature, and water availability have been shown to impact catechin levels. frontiersin.orgnih.gov For example, the content of various catechins often decreases with a seasonal shift from the first harvest in spring to later harvests. frontiersin.org Conversely, drought stress has been observed to increase the concentration of phenolic compounds in many cases. frontiersin.org

Specifically for methylated catechins, their accumulation is linked to the expression of the corresponding OMT genes, which can be affected by these environmental cues. Studies have shown that higher elevation, which is associated with cooler temperatures and different light exposure, generally correlates with higher levels of total catechins. frontiersin.org Temperature itself is a critical factor; one study found that increased temperatures were associated with a rise in (-)-epicatechin (B1671481) gallate (ECG) and (-)-epigallocatechin gallate (EGCG), the direct precursors for methylated forms. frontiersin.org However, another study noted that green tea grown at high temperatures had lower levels of catechin compounds. frontiersin.org Light intensity and quality are also crucial, as they not only drive photosynthesis, which provides the basic building blocks for these compounds, but also act as signals that can regulate gene expression. nih.govnih.gov The expression of catechin biosynthetic genes is responsive to external cues like drought and wounding, indicating a complex regulatory network that integrates environmental signals. nih.gov

Influence of Environmental Factors on Tea Catechins

| Environmental Factor | General Effect on Catechin Biosynthesis | Reference |

|---|---|---|

| Seasonality | Catechin concentrations often decrease from the spring harvest to later seasons. | frontiersin.org |

| Drought Stress | Generally increases the levels of phenolic compounds, including catechins. | frontiersin.orgmdpi.com |

| Altitude | Higher elevation is often associated with higher total catechin content. | frontiersin.org |

| Temperature | Effects can be variable; some studies report increased catechins with higher temperatures, while others report the opposite. | frontiersin.orgnih.gov |

| Light | Light intensity and quality influence photosynthesis and can act as signals to regulate the expression of biosynthetic genes. | nih.govnih.gov |

Molecular and Cellular Mechanisms of Epicatechin 3 O 4 O Methylgallate Activity in Vitro Studies

Modulation of Immune and Inflammatory Responses in Cell Culture Models

In vitro studies using various cell culture models have provided insights into how Epicatechin 3-O-(4-O-methylgallate) influences immune and inflammatory pathways.

Inhibition of Histamine (B1213489) Release in Basophils and Mast Cells

Research has demonstrated that Epicatechin 3-O-(3″-O-methyl)-gallate, a closely related isomer, is a potent inhibitor of histamine release from mast cells. In a comparative study of various tea catechins, this compound exhibited the strongest inhibitory effect on histamine release from murine bone marrow-derived mast cells (BMMCs) at a concentration of 50 μg/mL. nih.govnih.govnih.gov Its inhibitory activity was found to be greater than that of other catechins, including epigallocatechin-3-O-gallate (EGCG) and its methylated derivatives. nih.govnih.govnih.gov The enhanced inhibitory effect is proportional to the dose of Epicatechin 3-O-(3″-O-methyl)-gallate. nih.gov This suggests a significant role for the specific chemical structure of Epicatechin 3-O-(4-O-methylgallate) in mediating anti-allergic effects by stabilizing mast cells and basophils, thereby preventing the release of histamine and other inflammatory mediators. nih.govnih.govnih.gov

Table 1: Comparative Inhibitory Effect of Various Catechins on Histamine Release in Murine BMMCs

| Catechin (B1668976) | Rank Order of Histamine Release Inhibition |

| Epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me) | 1 |

| Gallocatechin-3-O-(3″-O-methyl)-gallate (GCG3″Me) | 2 |

| Epigallocatechin-3-O-(3″-O-methyl)-gallate (EGCG3″Me) | 3 |

| Gallocatechin-gallate (GCG) | 4 |

| Catechin-gallate (CG) | 5 |

| Epigallocatechin-gallate (EGCG) | 6 |

| Epicatechin-gallate (ECG) | 7 |

| Epigallocatechin (EGC) | 8 |

| Gallocatechin (GC) | 9 |

| Source: Data compiled from studies on murine bone marrow mast cells (BMMCs) at a concentration of 50 μg/mL. nih.govnih.govnih.gov |

Regulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, TNF-α) in Macrophages

Impact on Signal Transduction Pathways (e.g., FcεRI expression, ERK1/2 phosphorylation)

While direct studies on the impact of Epicatechin 3-O-(4-O-methylgallate) on specific signal transduction pathways like FcεRI expression and ERK1/2 phosphorylation are limited, the potent inhibition of histamine release suggests a potential interaction with these pathways. The cross-linkage of the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils is a critical step in initiating the signaling cascade that leads to degranulation and histamine release. The methylated derivative of EGCG has been shown to suppress FcεRI expression in human basophilic cells, which in turn inhibits histamine release. nih.govnih.govrsc.org Given the superior histamine-inhibiting effect of the epicatechin form, it is plausible that Epicatechin 3-O-(4-O-methylgallate) also exerts its effects through the modulation of FcεRI expression or downstream signaling components such as ERK1/2 phosphorylation. However, direct experimental evidence for this specific compound is needed to confirm this hypothesis.

Antioxidative Mechanisms in Cellular Systems

The antioxidant properties of catechins are well-documented, and research into the specific effects of methylated forms like Epicatechin 3-O-(4-O-methylgallate) is emerging.

Cellular Oxidative Stress Mitigation and Redox Homeostasis

Studies on structurally related compounds provide insights into the potential antioxidative mechanisms of Epicatechin 3-O-(4-O-methylgallate). For instance, (-)-Epigallocatechin-3-(3″-O-methyl) gallate (3″Me-EGCG) has been shown to exhibit antioxidant properties and protect keratinocytes from various external stimuli. nih.gov It scavenges free radicals and, under conditions of oxidative stress induced by hydrogen peroxide, can recover cell viability. nih.gov Similarly, epicatechin and its metabolite, 3'-O-methyl epicatechin, have been found to protect human fibroblasts from oxidative stress-induced cell death. nih.gov These findings suggest that Epicatechin 3-O-(4-O-methylgallate) likely contributes to cellular oxidative stress mitigation and the maintenance of redox homeostasis. However, specific studies on Epicatechin 3-O-(4-O-methylgallate) are required to fully elucidate its efficacy and mechanisms in these processes.

Metabolic Regulatory Actions in Cell Lines

There is currently no specific scientific literature available that details the inhibitory effects of Epicatechin 3-O-(4-O-methylgallate) on carbohydrate hydrolyzing enzymes such as α-glucosidase. Studies on other catechins, like epicatechin gallate (ECG), have shown strong inhibitory activity against α-glucosidase, but these findings cannot be directly extrapolated to its 4-O-methylated form. researchgate.net

No in vitro studies have been published that specifically examine the effects of Epicatechin 3-O-(4-O-methylgallate) on glucose uptake and its associated signaling pathways, including the activation of AMPK, PI3K/Akt, or the translocation of GLUT4 in muscle and adipocyte cell lines. Research on related compounds, such as certain acylated epicatechin derivatives, has demonstrated the ability to promote glucose uptake and GLUT4 translocation through PI3K-dependent pathways. nih.gov However, similar investigations for Epicatechin 3-O-(4-O-methylgallate) have not been reported.

Direct experimental evidence on how Epicatechin 3-O-(4-O-methylgallate) modulates lipid metabolism in hepatic cell models is not present in the current scientific literature. In contrast, studies on (-)-epicatechin (B1671481) have been conducted in human HepG2 hepatocytes to investigate its effects on triglyceride metabolism, but this does not provide specific data for the 4-O-methylgallate derivative. rsc.org Similarly, research on EGCG has shown that it can regulate lipid metabolism in hepatocytes by activating the AMPK pathway, but this cannot be assumed for Epicatechin 3-O-(4-O-methylgallate). nih.gov

Cell Growth Regulation and Apoptosis Induction in Cancer Cell Lines

There is a lack of specific research on the effects of Epicatechin 3-O-(4-O-methylgallate) on cell growth regulation and the induction of apoptosis in cancer cell lines. While compounds like (-)-epicatechin have been shown to induce apoptosis in human breast cancer cells, and EGCG has been studied for its ability to induce apoptosis in various cancer cell lines, no such data is available for Epicatechin 3-O-(4-O-methylgallate). mdpi.comnih.gov

Neuroprotective Activity in in vitro Neuronal Models

Currently, there are no published in vitro studies specifically investigating the neuroprotective activity of Epicatechin 3-O-(4-O-methylgallate) in neuronal models. The neuroprotective properties of other flavanols, such as EGCG and epicatechin, have been documented, with mechanisms including the reduction of reactive oxygen species and modulation of cell signaling pathways. nih.govmdpi.com However, these findings are not directly applicable to Epicatechin 3-O-(4-O-methylgallate).

Interactions with Cellular Receptors and Binding Proteins (e.g., 67-kDa Laminin (B1169045) Receptor)

No scientific studies have specifically detailed the interaction between Epicatechin 3-O-(4-O-methylgallate) and the 67-kDa laminin receptor (67LR). The 67LR has been identified as a cell-surface receptor for EGCG and its 3-O-methylated derivative, mediating some of their biological activities, including anti-allergic and anti-cancer effects. nih.govnih.govmdpi.com However, whether Epicatechin 3-O-(4-O-methylgallate) binds to this receptor and with what affinity remains uninvestigated.

Pharmacological Investigations of Epicatechin 3 O 4 O Methylgallate in Animal Models

Anti-Allergic Efficacy in Murine Models of Anaphylaxis

Research into the anti-allergic potential of Epicatechin 3-O-(4-O-methylgallate) and its related compounds has shown promising results in murine models. Studies have demonstrated that certain catechins can modulate allergic reactions, suggesting a therapeutic potential for hypersensitivity reactions.

One study investigating the effect of various tea catechins on histamine (B1213489) release from murine bone marrow mast cells found that Epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me) exhibited the most potent inhibitory effect. nih.gov At a concentration of 50 μg/mL, ECG3″Me demonstrated superior inhibition of histamine release compared to other tested catechins, including the well-known Epigallocatechin-3-O-gallate (EGCG). nih.gov This suggests a direct cellular mechanism for its anti-allergic action by stabilizing mast cells and preventing the release of inflammatory mediators.

Furthermore, research on polyphenol-enriched fruit extracts containing epicatechin has shown a significant anti-allergic effect in a murine model of food allergy. nih.gov Oral administration of purified epicatechin to sensitized mice led to a dose-dependent modulation of allergy symptoms. nih.gov This effect was accompanied by changes in immune parameters, indicating that epicatechin can influence the underlying immune responses in allergic conditions. nih.gov The attenuation of allergy symptoms was also correlated with higher plasma concentrations of bioavailable epicatechin metabolites, highlighting the importance of absorption and metabolism in its efficacy. nih.gov

Table 1: Inhibitory Effect of Tea Catechins on Histamine Release from Murine Mast Cells

| Catechin (B1668976) Compound | Inhibition of Histamine Release |

| Epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me) | Most Potent |

| Gallocatechin-3-O-(3″-O-methyl)-gallate (GCG3″Me) | High |

| Epigallocatechin-3-O-(3″-O-methyl)-gallate (EGCG3″Me) | Moderate |

| Gallocatechin-gallate (GCG) | Moderate |

| Catechin-gallate (CG) | Moderate |

| Epigallocatechin-gallate (EGCG) | Lower |

| Epicatechin-gallate (ECG) | Lower |

| Epigallocatechin (EGC) | Lower |

| Gallocatechin (GC) | Lowest |

| Source: Adapted from a study on the in vitro inhibitory effect of tea catechins. nih.gov |

Anti-Inflammatory Effects in Induced Inflammation Models

The anti-inflammatory properties of Epicatechin 3-O-(4-O-methylgallate) have been investigated in animal models of induced inflammation. A study involving the synthesis of (-)-epicatechin (B1671481) 3-(3-O-methylgallate) examined its effect on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in mouse ears. nih.gov

The results demonstrated that the synthetic compound suppressed TPA-induced inflammation by 50% at a dose of 200 micrograms. nih.gov This anti-inflammatory activity was reported to be stronger than that of the commonly used anti-inflammatory agents, indomethacin (B1671933) and glycyrrhetinic acid, at the same dose. nih.gov These findings underscore the potential of Epicatechin 3-O-(4-O-methylgallate) as a potent anti-inflammatory agent.

Impact on Metabolic Syndrome Parameters in Rodent Models

The effects of epicatechin on various parameters of metabolic syndrome have been explored in several rodent models, revealing its potential to mitigate some of the key complications associated with this condition.

Glycemic Control and Insulin (B600854) Sensitivity

Studies in rodent models of diet-induced obesity and insulin resistance have shown that epicatechin can improve glycemic control and insulin sensitivity. In high-fat diet-fed mice, epicatechin supplementation was found to prevent and ameliorate insulin resistance, as evidenced by improved insulin tolerance and glucose tolerance tests. conicet.gov.ar These beneficial effects were associated with enhanced activation of the insulin signaling cascade in adipose and liver tissues. conicet.gov.ar

Similarly, in a study with diabetic rats, treatment with epicatechin markedly improved impaired oral glucose tolerance and increased serum insulin levels. semanticscholar.org Another study in high fructose-fed rats also demonstrated that epicatechin prevented the development of impaired glucose tolerance and decreased insulin sensitivity. conicet.gov.ar However, it is noteworthy that in a model of metabolic syndrome in Wistar-Kyoto rats fed a high-fat-high-carbohydrate diet, epicatechin treatment was not effective in preventing glucose intolerance. amazonaws.comnih.gov

Lipid Profile Modulation

Epicatechin has demonstrated a positive impact on lipid profiles in rodent models of metabolic syndrome. In Wistar-Kyoto rats with diet-induced obesity, epicatechin treatment led to an improvement in the lipid profile, characterized by a decrease in LDL cholesterol and triglycerides, and an increase in HDL cholesterol levels. amazonaws.comnih.govresearchgate.net

Another study using a hyperlipidemic rat model induced by a high-fat, high-cholesterol diet showed that epicatechin significantly reduced total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol. nih.gov These findings suggest that epicatechin can effectively modulate dyslipidemia, a key feature of metabolic syndrome.

Table 2: Effects of Epicatechin on Lipid Profile in Rodent Models of Metabolic Syndrome

| Parameter | Effect Observed | Rodent Model |

| LDL Cholesterol | Decrease | Wistar-Kyoto rats, Hyperlipidemic rats |

| Triglycerides | Decrease | Wistar-Kyoto rats, Hyperlipidemic rats |

| HDL Cholesterol | Increase | Wistar-Kyoto rats, Hyperlipidemic rats |

| Total Cholesterol | Decrease | Hyperlipidemic rats |

| Source: Compiled from studies on diet-induced obese rats and hyperlipidemic rats. amazonaws.comnih.govresearchgate.netnih.gov |

Cardioprotective Effects in Ischemia-Reperfusion Injury Models

The cardioprotective effects of epicatechin have been documented in animal models of myocardial ischemia-reperfusion (I/R) injury. Studies have shown that epicatechin treatment can reduce the extent of myocardial damage following an ischemic event.

In a rat model of I/R injury, pretreatment with epicatechin resulted in a significant reduction in myocardial infarct size. researchgate.net This protective effect was associated with reduced tissue oxidative stress. researchgate.net Further research has indicated that epicatechin can protect against myocardial I/R injury by reducing oxidative stress and inhibiting autophagy-dependent ferroptosis. nih.govsemanticscholar.org The compound was found to reverse the increase in reactive oxygen species (ROS) and Fe2+ levels, which are key contributors to ferroptosis-mediated cell death in the context of I/R. nih.govsemanticscholar.org

These findings highlight the potential of epicatechin to mitigate the damage caused by the restoration of blood flow to ischemic heart tissue, a critical aspect of managing myocardial infarction.

Neurobiological Effects and Cognitive Function Studies

While direct studies on Epicatechin 3-O-(4-O-methylgallate) are limited, research on the related compound, (-)-epigallocatechin-3-gallate (EGCG), provides significant insights into the potential neuroprotective and cognitive-enhancing effects of this class of molecules.

In mouse models of Alzheimer's disease, EGCG has been shown to reduce beta-amyloid mediated cognitive impairment. Studies have demonstrated that EGCG can attenuate the rise in homocysteine levels in the plasma and the formation of amyloid-β and tau protein in the brain, which are key pathological hallmarks of Alzheimer's disease. nih.gov Administration of EGCG to mice with methionine-induced hyperhomocysteinemia, a condition associated with cognitive deficits, resulted in significant improvements in cognitive and memory performance. nih.govnih.gov

The neuroprotective effects of EGCG are attributed to its ability to modulate redox balance, ameliorate neuroinflammation, and regulate apoptotic pathways in the brain. nih.govnih.gov These findings suggest that catechins, as a class of compounds, hold promise for mitigating neurodegenerative processes and improving cognitive function.

Assessment of in vivo Antioxidant Capacity and Oxidative Stress Biomarkers

The in vivo antioxidant potential of epicatechin and its derivatives has been substantiated through the measurement of key oxidative stress biomarkers in animal studies. These investigations typically involve inducing an oxidative state in animal models and then assessing the compound's ability to restore balance to the antioxidant defense system.

In a study using a rat model of carbon tetrachloride (CCl₄)-induced toxicity, treatment with (-)-epicatechin demonstrated a significant capacity to modulate oxidative stress markers. dntb.gov.uaresearchgate.net The administration of CCl₄ led to a marked increase in lipid peroxidation, as measured by the levels of malondialdehyde (MDA) in the liver. dntb.gov.ua Treatment with (-)-epicatechin significantly counteracted this effect, reducing MDA levels. dntb.gov.uaresearchgate.net Concurrently, the levels of crucial endogenous antioxidant enzymes, which were depleted by the CCl₄ challenge, were replenished. dntb.gov.ua These included significant increases in the activities of catalase (CAT), glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), and the level of reduced glutathione (GSH). dntb.gov.ua

Similarly, in a model of peroxynitrite-induced damage in rats, oral administration of (-)-epicatechin 3-O-gallate led to a marked enhancement of the biological defense system. nih.gov The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase were significantly increased. nih.gov Furthermore, the level of the antioxidant glutathione was also enhanced. nih.gov This was accompanied by a reduction in the renal mitochondrial thiobarbituric acid-reactive substance (TBARS) level, another indicator of lipid peroxidation. nih.gov

Another investigation in a mouse model of acetaminophen-induced toxicity showed that (-)-epicatechin significantly lowered the hepatic levels of TBARS. brieflands.com It also notably increased total thiol levels and catalase activity, further confirming its potent in vivo antioxidant effects. brieflands.com Studies on rats with induced oxidative stress via homocysteine also showed that oral administration of (-)-epicatechin significantly decreased levels of reactive oxygen species (ROS) and lipid peroxidation while increasing GSH levels. nih.gov

Table 1: Effect of Epicatechin Derivatives on Oxidative Stress Biomarkers in Animal Models This table is interactive. Users can sort and filter the data as needed.

| Biomarker | Model | Observed Effect | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | CCl₄-Induced Liver Injury (Rats) | Significant Decrease | dntb.gov.ua, researchgate.net |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Acetaminophen-Induced Liver Injury (Mice) | Significant Decrease | brieflands.com |

| Thiobarbituric Acid-Reactive Substances (TBARS) | Peroxynitrite-Induced Renal Damage (Rats) | Attenuated Increase | nih.gov |

| Reactive Oxygen Species (ROS) | Homocysteine-Induced Oxidative Stress (Rats) | Significant Decrease | nih.gov |

| Glutathione (GSH) | CCl₄-Induced Liver Injury (Rats) | Significant Increase | dntb.gov.ua |

| Glutathione (GSH) | Peroxynitrite-Induced Renal Damage (Rats) | Enhanced Levels | nih.gov |

| Glutathione (GSH) | Homocysteine-Induced Oxidative Stress (Rats) | Significant Increase | nih.gov |

| Catalase (CAT) | CCl₄-Induced Liver Injury (Rats) | Upregulated Levels | dntb.gov.ua |

| Catalase (CAT) | Acetaminophen-Induced Liver Injury (Mice) | Significant Increase | brieflands.com |

| Catalase (CAT) | Peroxynitrite-Induced Renal Damage (Rats) | Enhanced Activity | nih.gov |

| Superoxide Dismutase (SOD) | Peroxynitrite-Induced Renal Damage (Rats) | Enhanced Activity | nih.gov |

| Glutathione Peroxidase (GPx) | CCl₄-Induced Liver Injury (Rats) | Upregulated Levels | dntb.gov.ua |

| Glutathione Peroxidase (GPx) | Peroxynitrite-Induced Renal Damage (Rats) | Enhanced Activity | nih.gov |

Renal and Hepatic Protective Activities in Experimental Models

The potent antioxidant activity of Epicatechin 3-O-(4-O-methylgallate) and related flavanols translates into significant protective effects for vital organs like the kidneys and liver in experimental settings.

Hepatic Protective Activity: In models of chemically-induced liver injury, (-)-epicatechin has shown remarkable hepatoprotective efficacy. dntb.gov.uanih.gov In rats exposed to CCl₄, a potent hepatotoxin, the administration of the toxin caused sharp elevations in serum levels of key liver function enzymes, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP), indicating significant liver damage. dntb.gov.ua Treatment with (-)-epicatechin considerably reduced these enzyme levels, suggesting a preservation of hepatocyte integrity. dntb.gov.uaresearchgate.net Furthermore, it increased serum albumin and total protein concentrations, which are typically reduced during liver damage. researchgate.net Histological examination of the liver tissue from these rats confirmed the biochemical findings, showing a regeneration of damaged hepatic tissue in the groups treated with (-)-epicatechin. dntb.gov.uaresearchgate.net

Similar protective effects were observed in a mouse model of acetaminophen-induced liver injury. brieflands.com Treatment with (-)-epicatechin significantly decreased the serum activity of ALT and AST. brieflands.com Histopathological analysis supported these findings, with the liver tissue of treated mice showing a structure that more closely resembled the healthy control group. brieflands.com

Renal Protective Activity: The protective effects of these compounds extend to the kidneys. In a rat model where renal damage was induced by lipopolysaccharide and ischemia-reperfusion to generate peroxynitrite, oral administration of (-)-epicatechin 3-O-gallate demonstrated significant renal protection. nih.gov The treatment markedly attenuated the elevations in plasma urea (B33335) nitrogen and creatinine (B1669602) levels, which are key indicators of renal impairment. nih.gov The compound's protective action was linked to its ability to reduce peroxynitrite formation and inhibit apoptotic cell death in renal epithelial cells. nih.gov

Table 2: Organ-Protective Effects of Epicatechin Derivatives in Animal Models This table is interactive. Users can sort and filter the data as needed.

| Organ | Model | Biochemical Markers | Observed Effect | Reference |

|---|---|---|---|---|

| Liver | CCl₄-Induced Injury (Rats) | ALT, AST, ALP | Significant Decrease | dntb.gov.ua |

| Liver | CCl₄-Induced Injury (Rats) | Albumin, Total Protein | Increased Concentrations | researchgate.net |

| Liver | Acetaminophen-Induced Injury (Mice) | ALT, AST | Significant Decrease | brieflands.com |

| Kidney | Peroxynitrite-Induced Damage (Rats) | Plasma Urea Nitrogen | Attenuated Elevation | nih.gov |

Structure Activity Relationship Studies for Epicatechin 3 O 4 O Methylgallate and Analogues

Correlations Between Galloyl Methylation Position and Biological Activities

The position of the methyl group on the galloyl moiety of catechins significantly influences their biological activities. Studies comparing the effects of methylation at the 3'' and 4'' positions of the galloyl group in epigallocatechin gallate (EGCG), a structurally related compound, have demonstrated clear differences in their biological potency.

For instance, research on the anti-allergic effects of methylated EGCG derivatives has shown that both (-)-epigallocatechin-3-O-(3-O-methyl)gallate (EGCG3''Me) and (-)-epigallocatechin-3-O-(4-O-methyl)gallate (EGCG4''Me) can inhibit mast cell degranulation. However, EGCG3''Me generally exhibits stronger inhibitory activity than EGCG4''Me and the non-methylated EGCG. mdpi.com This suggests that methylation at the 3''-position may be more favorable for this particular biological action.

In terms of anti-inflammatory properties, a study investigating the inhibitory effects of methylated EGCG derivatives on nitric oxide (NO) generation in macrophages found that EGCG3''Me had a more potent inhibitory effect compared to EGCG, while EGCG4''Me was less effective. mdpi.com This further underscores the importance of the methylation position for specific biological outcomes.

The bioavailability of these compounds also appears to be influenced by the methylation position. A study in rats demonstrated that EGCG3''Me had a significantly higher plasma concentration and bioavailability compared to both EGCG and EGCG4''Me after oral administration. researchgate.netnih.govnih.gov This difference in bioavailability could contribute to the observed variations in their in vivo biological activities.

While much of the detailed comparative research has been conducted on EGCG derivatives, these findings suggest that the position of the methyl group on the galloyl ring is a critical determinant of the biological activity of galloylated catechins, including by extension, Epicatechin 3-O-(4-O-methylgallate).

Influence of Catechin (B1668976) Core Stereochemistry on Bioactivity

The stereochemistry of the catechin core, specifically the spatial arrangement of substituents at the C2 and C3 positions of the C-ring, plays a crucial role in determining the biological activity of catechins and their derivatives. The two common epimers found in tea are catechin (2R, 3S configuration) and epicatechin (2R, 3R configuration).

A significant study synthesized (-)-epicatechin (B1671481) 3-(3-O-methylgallate) (ECG3''Me) and (+)-catechin 3-(3-O-methylgallate) (CG3''Me) to investigate the impact of the catechin core's stereochemistry on anti-inflammatory activity. The results showed that ECG3''Me, with the epicatechin core, exhibited a stronger suppressive effect on TPA-induced inflammation in mouse ears compared to CG3''Me, which has the catechin core. nih.gov Specifically, at a dose of 200 μg, ECG3''Me caused a 50% reduction in inflammation, while CG3''Me resulted in a 43% reduction. nih.gov This indicates that the 2R, 3R configuration of the epicatechin backbone is more favorable for this specific anti-inflammatory action than the 2R, 3S configuration of the catechin backbone when attached to a 3-O-methylgallate moiety.

Furthermore, studies on the antioxidant properties of catechin epimers have revealed that stereochemistry can influence their radical scavenging activity, particularly for galloylated catechins. researchgate.net The spatial arrangement of the different parts of the molecule can affect their ability to donate a hydrogen atom or an electron, which is central to their antioxidant function. Although this study focused on non-methylated galloylated catechins, it highlights the principle that stereoisomerism in the catechin core is a key factor in their biological action. In tea plants, (-)-epicatechin is the predominant form, while (+)-epicatechin is not typically detected. researchgate.net

Comparative Analysis of Epicatechin 3-O-(4-O-methylgallate) with Other Tea Catechins and Their Derivatives

The biological activities of Epicatechin 3-O-(4-O-methylgallate) are best understood when compared with other prevalent tea catechins and their derivatives. The primary catechins in green tea include (-)-epicatechin (EC), (-)-epigallocatechin (B1671488) (EGC), (-)-epicatechin gallate (ECG), and (-)-epigallocatechin gallate (EGCG). austinpublishinggroup.com

The presence of the galloyl group at the 3-O-position is a significant determinant of biological activity. Galloylated catechins like ECG and EGCG generally exhibit stronger biological effects, such as anticancer and antiviral activities, compared to their non-galloylated counterparts, EC and EGC. nih.gov This is often attributed to the ability of the galloyl moiety to interact with various proteins and enzymes.

The following table provides a comparative overview of the inhibitory effects of various catechins on histamine (B1213489) release, demonstrating the superior activity of the methylated forms.

| Compound | Inhibition of Histamine Release (%) at 50 µM |

| Epicatechin-3-O-(3″-O-methyl)-gallate (ECG3″Me) | ~70% |

| Epigallocatechin-3-O-(3″-O-methyl)-gallate (EGCG3″Me) | ~60% |

| Epigallocatechin gallate (EGCG) | ~40% |

| Epicatechin gallate (ECG) | ~30% |

| Epigallocatechin (EGC) | ~20% |

| Epicatechin (EC) | <10% |

Data is estimated from graphical representations in cited literature and is for comparative purposes.

Computational Modeling and Molecular Docking for Ligand-Target Interactions

Computational modeling and molecular docking studies provide valuable insights into the molecular mechanisms underlying the biological activities of catechins by predicting their binding affinities and interactions with specific protein targets. While specific docking studies for Epicatechin 3-O-(4-O-methylgallate) are limited, research on structurally similar compounds, particularly EGCG and its methylated derivatives, offers a predictive framework.

Molecular docking studies have shown that the galloyl moiety is crucial for the interaction of catechins with many proteins. nih.gov For instance, in the context of cancer, methylation of the galloyl group in EGCG was found to impair its ability to dock effectively with the β5 subunit of the proteasome, suggesting that methylation could reduce its anticancer activity via this mechanism. nih.gov This indicates that the hydroxyl groups on the galloyl ring are important for forming key hydrogen bonds with the target protein.

In another study, molecular docking was used to investigate the binding of methylated EGCG derivatives to the epidermal growth factor receptor (EGFR). researchgate.net The results suggested that these derivatives could fit into the ATP-binding pocket of EGFR, although with potentially different binding energies compared to the non-methylated parent compound. researchgate.net

These computational approaches have also been used to explore the interactions of catechins with enzymes like catechol-O-methyltransferase (COMT), which is involved in their metabolism. Such studies help to explain the differences in bioavailability and metabolic stability observed between methylated and non-methylated catechins.

While direct computational data for Epicatechin 3-O-(4-O-methylgallate) is scarce, the existing research on related compounds strongly suggests that the 4-O-methyl group would significantly alter its interaction with biological targets compared to its non-methylated counterpart, epicatechin gallate, by modifying the hydrogen bonding potential of the galloyl moiety.

Future Directions in Epicatechin 3 O 4 O Methylgallate Research

Exploration of Novel Biological Activities and Therapeutic Targets

Future research should prioritize a systematic exploration of the unique biological activities of Epicatechin 3-O-(4-O-methylgallate). Initial studies on related methylated catechins have provided a foundation for this exploration. For instance, methylated derivatives of EGCG, including the 4''-O-methylated form, have been shown to suppress the expression of the high-affinity IgE receptor FcepsilonRI and inhibit ERK1/2 phosphorylation, although the effects were less potent than the parent compound, EGCG. nih.gov This suggests that while some activities are retained or modulated by methylation, the full spectrum of effects is unknown.

Potential therapeutic targets for investigation include:

Inflammatory Pathways: The parent compound, epicatechin gallate (ECG), has been shown to regulate oxidative stress and inhibit the NF-κB pathway. rsc.org Future studies should examine if Epicatechin 3-O-(4-O-methylgallate) has similar or enhanced anti-inflammatory effects by targeting key mediators like NF-κB and cyclooxygenase (COX). researchgate.net

Cancer Cell Proliferation: Metabolites such as 4-O-methyl-epicatechin have demonstrated antiproliferative functions in breast and pancreatic cancer cells. nih.gov Investigating the effect of Epicatechin 3-O-(4-O-methylgallate) on various cancer cell lines and its interaction with targets like DNA methyltransferases could reveal novel anticancer properties. nih.gov

Muscle Regulation: (-)-Epicatechin (B1671481) has been found to influence the regulation of muscle mass and strength, partly by decreasing levels of myostatin, a negative regulator of muscle growth. mdpi.com Exploring whether Epicatechin 3-O-(4-O-methylgallate) can modulate myostatin or related pathways like MyoD and myogenin could open therapeutic avenues for sarcopenia and muscle atrophy. mdpi.commdpi.com

Neuroprotection: Given that oxidative stress is a key factor in neurodegeneration, and related compounds protect fibroblasts from oxidative-stress-induced cell death via inhibition of caspase-3, this is a logical area for future research. nih.govresearchgate.net

Table 1: Potential Therapeutic Targets for Future Research

| Target Class | Specific Target/Pathway | Potential Therapeutic Area | Supporting Rationale from Related Compounds |

|---|---|---|---|

| Inflammation | NF-κB, COX-2 | Chronic Inflammatory Diseases | ECG regulates oxidative stress via the NF-κB pathway. rsc.org |

| Oncology | DNA Methyltransferases, MAPK/ERK | Cancer | Methylated epicatechin shows antiproliferative effects. nih.gov |

| Allergy | FcepsilonRI, ERK1/2 | Allergic Reactions | Methylated EGCG suppresses FcepsilonRI expression. nih.gov |

| Muscle Health | Myostatin, MyoD, Myogenin | Sarcopenia, Muscle Atrophy | (-)-Epicatechin reduces myostatin and promotes myogenesis. mdpi.commdpi.com |

| Cellular Health | Caspase-3 | Oxidative Stress-Related Conditions | Epicatechin metabolites protect cells from oxidative death. nih.govresearchgate.net |

Advanced Methodologies for Isolation, Synthesis, and Characterization

Advancing the study of Epicatechin 3-O-(4-O-methylgallate) requires robust and efficient methods for obtaining the pure compound.

Isolation: While this compound is found naturally in tea plants (Camellia sinensis), its concentration is low, making direct isolation challenging. nih.gov Future efforts could focus on developing optimized extraction and chromatographic techniques to improve yields from natural sources.

Synthesis: Chemical synthesis offers a viable alternative for producing larger quantities for research. A selective synthesis of (-)-epigallocatechin-3-(4-O-methylgallate) has been successfully achieved from EGCG and propyl gallate using iodomethane (B122720) as the methylating agent. tea-science.com Similar strategies could be refined for Epicatechin 3-O-(4-O-methylgallate). Furthermore, enzymatic synthesis represents a promising green alternative. The identification of specific O-methyltransferases (OMTs) from tea plants, such as CsFAOMT2, which can methylate the 4″-position of the galloyl moiety, opens the door to biocatalytic production. nih.gov

Characterization: Unambiguous structural confirmation is critical. A combination of advanced analytical techniques is necessary for this purpose. Methods for analyzing related methylated catechins have utilized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ultraviolet, electrochemical, and fluorescence detection. nih.gov For definitive structural elucidation and characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. tea-science.comnih.gov

Table 2: Methodologies for Compound Production and Analysis

| Methodology | Approach | Key Considerations | References |

|---|---|---|---|

| Isolation | Optimized Extraction & Chromatography | Low natural abundance in plant sources. | nih.gov |

| Synthesis | Chemical Synthesis | Selective methylation using reagents like iodomethane. | tea-science.com |

| Enzymatic Synthesis | Use of specific O-methyltransferases (e.g., CsFAOMT2). | nih.gov | |

| Characterization | HPLC | RP-HPLC with various detectors for separation and quantification. | nih.gov |

| NMR Spectroscopy | Essential for definitive structural elucidation (e.g., H1-NMR). | tea-science.com | |

| Mass Spectrometry | GC-MS for separation and identification of derivatized compounds. | nih.gov |

Application of Multi-Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological impact of Epicatechin 3-O-(4-O-methylgallate), future research must move beyond single-target analysis and embrace a systems-level approach. The application of multi-omics technologies—including genomics, proteomics, metabolomics, and transcriptomics—is a critical next step. nih.govmedrxiv.org These technologies can provide a holistic view of the cellular and molecular changes induced by the compound.

For instance, treating relevant cell models with Epicatechin 3-O-(4-O-methylgallate) and subsequently performing multi-omics analysis could:

Transcriptomics (RNA-seq): Reveal changes in gene expression, identifying entire pathways that are upregulated or downregulated.

Proteomics: Identify alterations in protein expression and post-translational modifications, providing insight into the functional changes within the cell.

Metabolomics: Detect shifts in the cellular metabolic profile, uncovering how the compound influences metabolic pathways.

Integrative analysis of these datasets can help construct a comprehensive picture of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially reveal unexpected therapeutic targets. medrxiv.org This approach is particularly valuable given the limited current knowledge, providing an unbiased way to generate new hypotheses about the compound's function. nih.gov

Engineering of Plant Systems for Enhanced Compound Production

Given the low natural abundance of Epicatechin 3-O-(4-O-methylgallate), engineering plant systems to serve as "biofactories" is a promising future direction for sustainable and scalable production. nih.gov Recent breakthroughs in understanding the biosynthesis of methylated catechins in tea plants (Camellia sinensis) provide a clear roadmap for this endeavor.

The key to this approach lies in the manipulation of O-methyltransferases (OMTs), the enzymes responsible for methylation. Researchers have identified and characterized two specific enzymes, CsFAOMT1 and CsFAOMT2, involved in the 3″- and 4″-O-methylation of catechins. nih.gov

Future strategies could involve:

Overexpression of OMTs: Genetically modifying tea plants or other suitable plant hosts to overexpress the CsFAOMT2 enzyme, which has been shown to produce the 4″-O-methylated product, could significantly increase the yield of Epicatechin 3-O-(4-O-methylgallate). nih.gov

Metabolic Engineering: Beyond single gene overexpression, a broader metabolic engineering approach could be used to enhance the flux towards catechin (B1668976) precursors, ensuring an ample supply of the substrate for the OMT enzymes.

Plant Cell Cultures: Utilizing plant cell suspension cultures that are genetically engineered for high-level production could offer a contained and controlled manufacturing system, bypassing the complexities of whole-plant cultivation. nih.gov

Table 3: Key Enzymes for Plant Engineering

| Enzyme | Function | Relevance for Production | Reference |

|---|---|---|---|

| CsFAOMT1 | Catalyzes 3″-O-methylation of EGCG. | Provides insight into catechin methylation pathways. | nih.gov |

| CsFAOMT2 | Catalyzes 3″- and 4″-O-methylation, with a preference for the 4″-position. | Prime candidate for overexpression to enhance Epicatechin 3-O-(4-O-methylgallate) synthesis. | nih.gov |

Development of in vitro and in vivo Models for Specific Research Questions

To rigorously test the hypotheses generated from omics data and initial activity screenings, the development of tailored in vitro and in vivo models is essential.

In Vitro Models: The choice of cell model should be guided by the specific biological question.

Allergic Response: Human basophilic KU812 cells or bone marrow-derived mast cells can be used to investigate the compound's effect on histamine (B1213489) release and the expression of allergy-related receptors like FcepsilonRI. nih.govnih.gov

Oxidative Stress: Cultured human fibroblasts subjected to oxidative stress (e.g., using hydrogen peroxide) can serve as a model to assess the cytoprotective effects of the compound and its influence on apoptotic pathways like caspase-3 activation. nih.govresearchgate.net

Cancer: A panel of cancer cell lines, such as MCF-7 (breast) and BxPC-3 (pancreas), could be used to screen for antiproliferative activity. nih.gov

Muscle Differentiation: C2C12 myoblast cells are a standard model to study the impact on muscle cell differentiation and the expression of myogenic regulatory factors. mdpi.com

In Vivo Models: Animal models are crucial for evaluating the physiological relevance of in vitro findings.

Atherosclerosis: Based on studies with the parent compound ECG, ApoE-deficient (ApoE-/-) mice fed a high-fat diet are a suitable model to investigate the potential of Epicatechin 3-O-(4-O-methylgallate) to prevent or slow the development of atherosclerotic plaques. rsc.org

Muscle Wasting/Aging: Models of sarcopenia in aged mice or models of disuse atrophy could be employed to determine if the compound can improve muscle mass, strength, and function, potentially by measuring changes in myostatin levels and muscle fiber area. mdpi.com

Inflammation: Mouse ear inflammation models induced by agents like TPA (12-O-tetradecanoylphorbol-13-acetate) can be used to quantify the topical anti-inflammatory effects of the compound. researchgate.net

By using these specific and targeted models, researchers can systematically build a comprehensive understanding of the therapeutic potential of Epicatechin 3-O-(4-O-methylgallate) from cellular mechanisms to physiological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.